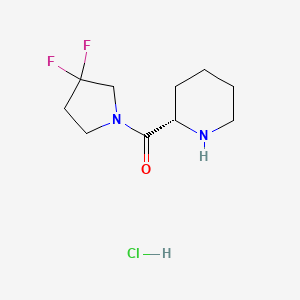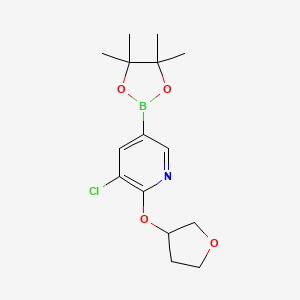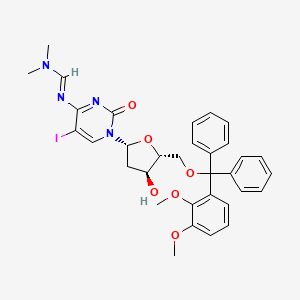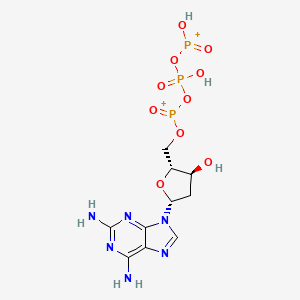
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-4). This compound has garnered interest due to its potent and selective inhibition properties, making it a candidate for the treatment of type 2 diabetes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The reaction typically involves the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including fluorination and cyclization.
Formation of Piperidine Intermediate: The piperidine ring is prepared separately, often involving similar steps of cyclization and functional group modifications.
Coupling Reaction: The pyrrolidine and piperidine intermediates are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.
化学反应分析
Types of Reactions
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly enzymes like DPP-4.
Medicine: Its primary application is in the development of treatments for type 2 diabetes, where it acts as a DPP-4 inhibitor to regulate blood glucose levels.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of dipeptidyl peptidase IV (DPP-4). By inhibiting DPP-4, the compound prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels.
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with DPP-4 inhibitory properties.
Saxagliptin: Another DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its specific chemical structure, which provides high selectivity and potency as a DPP-4 inhibitor. Its fluorinated pyrrolidine ring contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications.
属性
分子式 |
C10H17ClF2N2O |
|---|---|
分子量 |
254.70 g/mol |
IUPAC 名称 |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m0./s1 |
InChI 键 |
XLOOPWAQUNIBGH-QRPNPIFTSA-N |
手性 SMILES |
C1CCN[C@@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
规范 SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)






